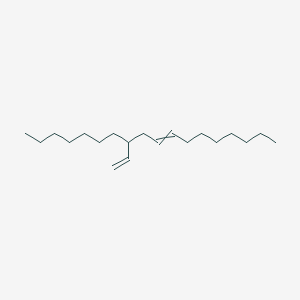
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with hexamethylenetetramine . The reaction conditions often include acidic or basic environments to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-diformylphenol: This compound has a similar structure but lacks the triazine ring, making it less versatile in certain applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in different industrial applications.
4,4’-di-tert-Butylbiphenyl: This compound is structurally similar but has different chemical and physical properties, making it suitable for other applications.
The uniqueness of this compound lies in its triazine ring, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
159690-33-2 |
|---|---|
Molekularformel |
C23H29N3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
4-butyl-4-tert-butyl-2,6-diphenyl-1H-1,3,5-triazine |
InChI |
InChI=1S/C23H29N3/c1-5-6-17-23(22(2,3)4)25-20(18-13-9-7-10-14-18)24-21(26-23)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3,(H,24,25,26) |
InChI-Schlüssel |
GKDYUVNTKPLZIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
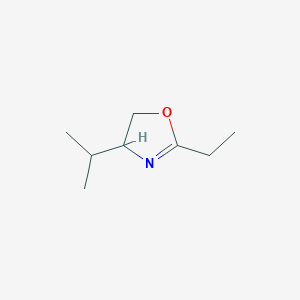
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)


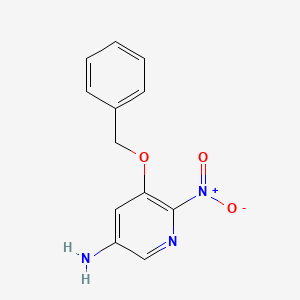
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
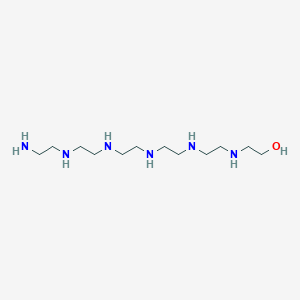
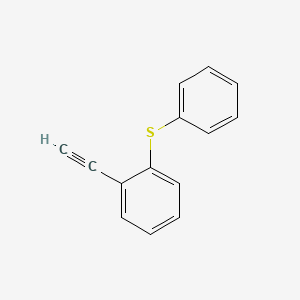
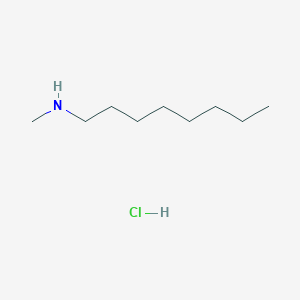
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
